N,N-Diethylprop-2-yn-1-amine hydrochloride

CAS No.: 23123-80-0

Cat. No.: VC17328606

Molecular Formula: C7H14ClN

Molecular Weight: 147.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23123-80-0 |

|---|---|

| Molecular Formula | C7H14ClN |

| Molecular Weight | 147.64 g/mol |

| IUPAC Name | N,N-diethylprop-2-yn-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H13N.ClH/c1-4-7-8(5-2)6-3;/h1H,5-7H2,2-3H3;1H |

| Standard InChI Key | MJTCIDWBSKCCKK-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC#C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

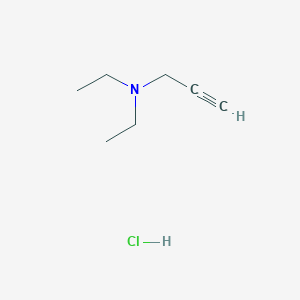

The molecular structure of N,N-diethylprop-2-yn-1-amine hydrochloride consists of a propargyl group (HC≡C–CH2–) attached to a nitrogen atom that is further substituted with two ethyl groups (–N(C2H5)2). Protonation of the amine group by hydrochloric acid results in a positively charged ammonium ion paired with a chloride counterion. The molecular formula of the hydrochloride salt is C7H13N·HCl, with a molar mass of 147.65 g/mol (calculated from the parent amine’s molar mass of 111.18 g/mol plus HCl).

Key structural features include:

-

Alkyne functionality: The terminal C≡C bond introduces reactivity toward electrophilic additions and cycloadditions.

-

Ethyl substituents: The two ethyl groups confer steric hindrance, influencing reaction kinetics and solubility.

-

Ionic character: The hydrochloride salt enhances polar interactions, improving solubility in aqueous and polar solvents.

Physical and Chemical Properties

Data for the parent amine (N,N-diethylprop-2-yn-1-amine) provide a foundation for inferring the hydrochloride’s properties:

The hydrochloride salt is expected to exhibit hygroscopicity due to its ionic nature and may require storage under anhydrous conditions . Its refractive index (n20/D ≈ 1.434 for the parent amine) likely increases slightly upon salt formation .

Synthesis and Manufacturing

Propargylation of Diethylamine

A common method involves the reaction of diethylamine with propargyl bromide in the presence of a base such as sodium hydroxide:

The product is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Copper-Catalyzed Coupling

Recent advances utilize copper iodide (CuI) as a catalyst for the coupling of aldehydes with calcium carbide and amines. For example, cyclohexanecarbaldehyde reacts with diethylamine and calcium carbide under nitrogen to yield N,N-diethylprop-2-yn-1-amine derivatives :

This method offers higher regioselectivity and avoids hazardous propargyl halides .

Industrial-Scale Production

Patent CN103012156B describes a high-pressure autoclave process for related ethylenediamine derivatives, which can be adapted for N,N-diethylprop-2-yn-1-amine hydrochloride . Key parameters include:

-

Temperature: 100–200°C

-

Pressure: 0.52–1.60 MPa

-

Molar ratio: Amine to propargylating agent = 1–8:1

Applications

Electroplating Industry

The parent amine is a nickel plating brightener and leveling agent, producing coatings with enhanced smoothness and reflectivity . The hydrochloride salt may improve aqueous compatibility in plating baths, enabling precise control over deposition kinetics.

Organic Synthesis

The alkyne group participates in:

-

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Palladium-catalyzed couplings: Sonogashira reactions for carbon–carbon bond formation.

-

Pharmaceutical intermediates: Propargylamines are precursors to neurologically active compounds (e.g., rasagiline analogs) .

Coordination Chemistry

The tertiary amine can act as a ligand for transition metals. For example, Cu(I) complexes of N,N-diethylprop-2-yn-1-amine are catalytic in alkyne dimerization .

Regulatory and Environmental Considerations

Regulatory Status

Environmental Impact

The compound’s logP of 1.5 suggests moderate hydrophobicity, with potential bioaccumulation in aquatic organisms. Degradation via hydrolysis or microbial action is likely slow due to the stable alkyne and ammonium groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume